Lauryl PEG-8 Dimethicone

Description

Properties

Molecular Formula |

C22H54O5Si4 |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol |

InChI |

InChI=1S/C22H54O5Si4/c1-10-11-12-13-14-15-16-17-18-19-22-31(9,26-29(5,6)24-21-20-23)27-30(7,8)25-28(2,3)4/h23H,10-22H2,1-9H3 |

InChI Key |

WKUHOZZRUNWQIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)OCCO)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Lauryl PEG-8 Dimethicone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl PEG-8 Dimethicone is a versatile silicone-based polymer widely utilized in the cosmetics and pharmaceutical industries.[1] It belongs to the class of organo-functional silicones, specifically a polyethylene (B3416737) glycol (PEG) modified dimethicone with a lauryl alkyl group.[2] This unique chemical structure imparts amphiphilic properties, allowing it to function as a surfactant and emulsifier, particularly in the formation of water-in-oil emulsions.[3][4] Its ability to reduce surface tension and provide a desirable sensory profile makes it a valuable ingredient in a variety of formulations, including skincare, haircare, and sun care products.[1][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound is a complex copolymer. The "Lauryl" group refers to a C12 alkyl chain, the "PEG-8" indicates a polyethylene glycol chain with an average of eight repeating ethylene (B1197577) oxide units, and "Dimethicone" refers to the polydimethylsiloxane (B3030410) backbone.[2]

Molecular Formula (Representative): C22H54O5Si4[6]

Molecular Weight (Computed): Approximately 511.0 g/mol [6]

IUPAC Name (Representative): 2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol[6]

Synonyms: Siloxanes and Silicones, dodecyl methyl, 3-(hydropoly(oxyethylene)oxy)propyl methyl, dimethyl (8 mol EO average molar ratio)[7]

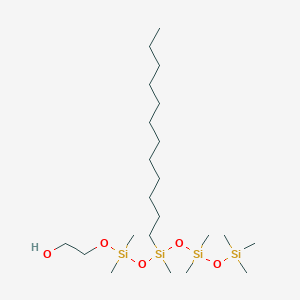

Figure 1: Simplified Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on the specific degree of polymerization and the ratio of its constituent monomers. The following tables summarize available quantitative data.

General Properties

| Property | Value | Source(s) |

| Appearance | Clear liquid | [8] |

| Origin | Synthetic | [5] |

| Primary Functions | Surfactant, Emulsifier (W/O) | [3][4] |

Quantitative Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Molecular Weight | ~511.0 g/mol | Computed | [6] |

| Viscosity | 300 cSt | Water-insoluble grade | [9] |

| 600 cSt | Water-dispersible grade | [10] | |

| HLB Value | ~2.0 - 3.0 | For water-in-oil emulsifiers | [3][11] |

| ~7.0 - 9.0 | For oil-in-water emulsifiers | [12] | |

| Solubility | Water-insoluble to water-dispersible | Varies with grade | [9][10] |

| Density | Not specified for this compound. For a generic Dimethicone 350, the range is 0.96 – 0.98 g/cm³. | 25°C | |

| Refractive Index | Not specified for this compound. For a generic Dimethicone 350, the range is 1.395 – 1.410. | 25°C | |

| Surface Tension | Silicone surfactants are known to lower the surface tension of water to around 20-30 dynes/cm. Specific data for this compound is not readily available. | [13] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of silicone copolymers like this compound are outlined below.

Viscosity Measurement

The viscosity of this compound, a silicone polymer, is a critical parameter for its application in formulations. A rotational viscometer is a suitable instrument for this measurement.

Methodology:

-

Instrumentation: A Brookfield-type rotational viscometer or a cone-and-plate rheometer.

-

Sample Preparation: The sample of this compound should be equilibrated to a constant temperature, typically 25°C, in a temperature-controlled bath. Ensure the sample is free of air bubbles.

-

Procedure:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Immerse the spindle into the center of the sample container, ensuring the immersion mark on the spindle shaft is at the surface of the liquid.

-

Allow the spindle to rotate for a sufficient time to achieve a stable reading.

-

Record the torque reading and convert it to a viscosity value in centipoise (cP) or Pascal-seconds (Pa·s) using the instrument's calibration constants.

-

Perform multiple measurements and calculate the average viscosity.

-

Hydrophilic-Lipophilic Balance (HLB) Value Determination

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For a non-ionic surfactant like this compound, the Griffin's method based on molecular structure can be used for theoretical calculation, or an experimental method can be employed.

Methodology (Griffin's Method - Theoretical):

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the PEG-8 chain).

-

M is the total molecular mass of the molecule.

Methodology (Experimental - Emulsion Stability):

-

Materials: A series of oils with known required HLB values, this compound, water, and standard laboratory glassware.

-

Procedure:

-

Prepare a series of emulsions with a fixed oil-to-water ratio (e.g., 1:1).

-

In each emulsion, use a blend of two emulsifiers with known HLB values, varying the ratio of the two emulsifiers to create a range of HLB values for the emulsifier system. One of the emulsifiers will be the this compound.

-

The stability of the resulting emulsions is observed over time (e.g., 24 hours). The HLB value of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil phase, and thus provides an indication of the HLB of the this compound.

-

Surface Tension Measurement

The ability of this compound to act as a surfactant is quantified by its effect on the surface tension of a liquid. The Du Noüy ring method is a classic and accurate technique for this measurement.

Methodology:

-

Instrumentation: A tensiometer equipped with a platinum-iridium ring.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., deionized water for water-soluble grades) at various concentrations.

-

Procedure:

-

Clean the platinum ring thoroughly with a solvent and by flaming to ensure no contaminants are present.

-

Place the sample solution in a clean, temperature-controlled vessel.

-

Immerse the ring into the solution.

-

Slowly raise the ring through the liquid-air interface. A liquid lamella will be formed.

-

The force required to pull the ring from the surface is measured just before the lamella breaks.

-

The surface tension is calculated from this maximum force, taking into account the geometry of the ring and a correction factor.

-

Functional Workflow in Emulsification

This compound is highly effective in creating stable water-in-oil (W/O) emulsions, which are common in cosmetic creams and lotions. The following diagram illustrates a simplified workflow for this process.

References

- 1. sincereskincare.com [sincereskincare.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Silube J208-812 - Siltech - this compound - Emulsifier [knowde.com]

- 4. Silube J208-612 - Siltech - this compound - Emulsifier [knowde.com]

- 5. how to make silicone emulsion?-SILICONE OIL/SILICONE EMULSION/D4/D5 [siliconeall.com]

- 6. This compound | C22H54O5Si4 | CID 121235914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. humblebeeandme.com [humblebeeandme.com]

- 9. This compound; viscosity 300 cSt., water insoluble | CAS 212335-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. This compound; viscosity 600 cSt., water dispersible | CAS 212335-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. This compound [myskinrecipes.com]

- 12. Personal Care – Siltech Corporation [siltech.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Purification of Lauryl PEG-8 Dimethicone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lauryl PEG-8 Dimethicone, a versatile silicone-based surfactant. The information presented herein is intended for research and development purposes, offering detailed methodologies and quantitative data to support laboratory-scale production.

Introduction

This compound is a non-ionic silicone copolymer widely used in the cosmetics and personal care industries as an emulsifier, surfactant, and conditioning agent.[1][2] Its amphiphilic nature, combining a hydrophobic lauryl dimethicone backbone with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to stabilize oil-in-water and water-in-oil emulsions.[3] For research and drug development applications, the synthesis of well-defined this compound with controlled molecular weight and purity is crucial for understanding its physicochemical properties and performance in various formulations.

The synthesis of this copolymer is typically achieved through a platinum-catalyzed hydrosilylation reaction. This involves the addition of a Si-H bond from a lauryl-functionalized polymethylhydrosiloxane (B1170920) across the double bond of an allyl-terminated polyethylene glycol. Subsequent purification steps are necessary to remove unreacted starting materials, catalyst residues, and byproducts.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: a lauryl-functionalized polymethylhydrosiloxane (Lauryl-PMHS) and an allyl-terminated polyethylene glycol with an average of eight ethylene (B1197577) oxide units (Allyl-PEG-8). These precursors are then reacted via a hydrosilylation reaction.

Synthesis of Precursors

2.1.1. Synthesis of Lauryl-functionalized Polymethylhydrosiloxane (Lauryl-PMHS)

The Lauryl-PMHS precursor is synthesized by the hydrosilylation of 1-dodecene (B91753) with polymethylhydrosiloxane (PMHS). This reaction grafts lauryl (C12) chains onto the silicone backbone.

Experimental Protocol: Synthesis of Lauryl-PMHS

-

Materials:

-

Polymethylhydrosiloxane (PMHS)

-

1-Dodecene

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

-

Toluene (B28343) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar ratio of PMHS and 1-dodecene in anhydrous toluene. The molar ratio of Si-H groups in PMHS to the double bonds in 1-dodecene will determine the degree of lauryl substitution. For partial substitution, an excess of Si-H groups is used.

-

Heat the mixture to a desired reaction temperature, typically between 60-80 °C.

-

Add Karstedt's catalyst to the reaction mixture. The catalyst concentration is usually in the range of 5-10 ppm of platinum relative to the total mass of the reactants.[4]

-

Monitor the progress of the reaction by Fourier Transform Infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band around 2170 cm⁻¹.[5][6][7]

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The resulting Lauryl-PMHS in toluene can be used directly in the next step or purified to remove any unreacted 1-dodecene and catalyst.

-

2.1.2. Synthesis of Allyl-terminated PEG-8 Monomethyl Ether (Allyl-PEG-8)

Allyl-PEG-8 can be synthesized by the Williamson ether synthesis, reacting the sodium salt of polyethylene glycol monomethyl ether with allyl chloride.

Experimental Protocol: Synthesis of Allyl-PEG-8

-

Materials:

-

Polyethylene glycol monomethyl ether (average of 8 ethylene oxide units)

-

Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

-

Allyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF) or toluene

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the polyethylene glycol monomethyl ether in anhydrous THF.

-

Carefully add sodium hydride in portions to the solution at 0 °C to form the alkoxide. The reaction will evolve hydrogen gas.

-

Once the hydrogen evolution ceases, slowly add allyl chloride to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours to overnight to ensure complete reaction.[8]

-

After cooling to room temperature, quench the reaction by the slow addition of water or ethanol.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by dissolving it in water and extracting with a non-polar solvent (e.g., dichloromethane) to remove unreacted allyl chloride and other organic impurities. The aqueous layer is then saturated with sodium chloride and extracted with dichloromethane (B109758) to isolate the Allyl-PEG-8. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[9]

-

Hydrosilylation Reaction

The final step in the synthesis of this compound is the hydrosilylation of Allyl-PEG-8 with the prepared Lauryl-PMHS.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Lauryl-PMHS (in toluene from the previous step)

-

Allyl-PEG-8

-

Karstedt's catalyst

-

Toluene (anhydrous)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, add the solution of Lauryl-PMHS in toluene.

-

Add a stoichiometric amount of Allyl-PEG-8, based on the remaining Si-H groups in the Lauryl-PMHS, to the reaction flask.

-

Heat the mixture to 80-100 °C.

-

Add Karstedt's catalyst (5-10 ppm Pt).

-

Monitor the reaction by FTIR spectroscopy for the disappearance of the Si-H peak.

-

Once the reaction is complete, cool the mixture to room temperature.

-

| Parameter | Value/Range | Reference |

| Lauryl-PMHS Synthesis | ||

| Reactants | Polymethylhydrosiloxane, 1-Dodecene | - |

| Solvent | Toluene | - |

| Catalyst | Karstedt's catalyst | - |

| Catalyst Concentration | 5-10 ppm Pt | [4] |

| Reaction Temperature | 60-80 °C | - |

| Monitoring | FTIR (disappearance of Si-H peak at ~2170 cm⁻¹) | [5][6][7] |

| Allyl-PEG-8 Synthesis | ||

| Reactants | PEG-8 Monomethyl Ether, Allyl Chloride, Base (e.g., NaH) | - |

| Solvent | THF or Toluene | [8] |

| Reaction Temperature | 40-50 °C | [8] |

| Hydrosilylation | ||

| Reactants | Lauryl-PMHS, Allyl-PEG-8 | - |

| Catalyst | Karstedt's catalyst | - |

| Catalyst Concentration | 5-10 ppm Pt | [4] |

| Reaction Temperature | 80-100 °C | - |

| Monitoring | FTIR (disappearance of Si-H peak at ~2170 cm⁻¹) | [5][6][7] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, the platinum catalyst, and any side products. A combination of techniques is often employed.

Catalyst Removal

Platinum catalysts can be removed using various methods:

-

Adsorption: The reaction mixture can be treated with activated carbon or functionalized silica (B1680970) gel to adsorb the platinum catalyst.[10] The adsorbent is then removed by filtration.

-

Chemical Treatment: Treatment with solutions containing thiol or thioether functional groups can precipitate the platinum, which is then filtered off.[6]

-

Acidic Leaching: For some silicone elastomers, platinum can be leached out using acidic solutions, though this may not be suitable for the liquid copolymer.[11]

Removal of Unreacted Starting Materials and Byproducts

-

Solvent Extraction: This technique can be used to separate the desired copolymer from unreacted, more polar (Allyl-PEG-8) or less polar (unreacted lauryl siloxane) impurities. A series of extractions with immiscible solvents can be performed. For example, unreacted PEG derivatives can be removed by washing with water, while non-polar impurities can be removed by washing with a non-polar solvent in which the copolymer has limited solubility.

-

Flash Column Chromatography: This is a common and effective method for purifying silicone compounds.[12][13][14]

Experimental Protocol: Purification by Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Procedure:

-

Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel for dry loading.

-

Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

| Purification Step | Method | Details | Reference |

| Catalyst Removal | Adsorption | Activated carbon or functionalized silica gel | [10] |

| Chemical Precipitation | Thiol/Thioether compounds | [6] | |

| Impurity Removal | Solvent Extraction | Sequential washing with immiscible solvents | - |

| Flash Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | [12][13][14] |

Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the completion of the hydrosilylation reaction by the absence of the Si-H stretching band at ~2170 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the lauryl, dimethicone, and PEG-8 moieties in the correct proportions.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the final copolymer.[15]

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified mechanism of the platinum-catalyzed hydrosilylation reaction.

References

- 1. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 2. [PDF] Functionalization of surface‐grafted polymethylhydrosiloxane thin films with alkyl side chains | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]

- 8. CN102443164A - Allyl polyethylene glycol monomethyl ether and synthetic method - Google Patents [patents.google.com]

- 9. polymersource.ca [polymersource.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Chromatography [chem.rochester.edu]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

Chemical structure and molecular weight of Lauryl PEG-8 Dimethicone

An In-depth Technical Guide to Lauryl PEG-8 Dimethicone: Chemical Structure and Molecular Weight

This technical guide provides a detailed overview of the chemical structure and molecular weight of this compound, a versatile silicone-based polymer widely utilized in the cosmetics and pharmaceutical industries for its emulsifying, conditioning, and surfactant properties.

Chemical Identity and Physicochemical Properties

This compound is a complex copolymer. Its chemical identity is best described as a derivative of dimethicone, which has been modified to include both a lauryl group (a 12-carbon alkyl chain) and a polyethylene (B3416737) glycol (PEG) chain. The "8" in PEG-8 signifies that the polyethylene glycol portion of the molecule contains an average of eight repeating units of ethylene (B1197577) oxide.[1]

Below is a summary of the key quantitative data for a representative structure of this compound. It is important to note that as a polymer, commercial grades of this compound will exhibit a distribution of molecular weights and compositions.

| Property | Value | Source |

| Molecular Formula (representative) | C22H54O5Si4 | PubChem[2][3] |

| Molecular Weight (computed, representative) | 511.0 g/mol | PubChem[2] |

| Monoisotopic Mass (representative) | 510.30483096 Da | PubChem[2] |

| CAS Number | 212335-52-9 | PubChem[2], Chemical-Suppliers[4] |

| EC Number | 642-996-5 | PubChem[2] |

| IUPAC Name (representative) | 2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol | PubChem[2] |

| SMILES (representative) | CCCCCCCCCCCC--INVALID-LINK--(O--INVALID-LINK--(C)OCCO)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C | PubChem[2][3] |

| Viscosity (example grades) | 300 cSt, 1000 cSt | FDA Global Substance Registration System, Chemical-Suppliers[4] |

| HLB Value (approximate) | 3.0 | MySkinRecipes[5] |

Chemical Structure

This compound does not have a single, exact chemical structure but is rather a family of molecules. It is a copolymer, meaning it is composed of different monomer units. The general structure consists of a polysiloxane (dimethicone) backbone to which both lauryl and PEG groups are attached.

A more descriptive chemical name for this material is: Siloxanes and Silicones, dodecyl methyl, 3-(hydroxy-poly(oxyethylene)oxy)propyl methyl, dimethyl (8 mol EO average molar ratio).[6] One synonym further describes it as a terpolymer with the following composition: (30-35% Dodecylmethylsiloxane)-[7-10% Hydroxy(polyethyleneoxy(6-9)propyl)methylsiloxane]-(55-65% Dimethylsiloxane) terpolymer.[2]

The structure can be visualized as having three main components:

-

A Dimethicone Backbone: This is the primary chain of the polymer, consisting of repeating [-Si(CH₃)₂-O-] units. This backbone is hydrophobic and provides the characteristic slip and feel of silicones.[1][7]

-

Lauryl Groups: These are C₁₂H₂₅ alkyl chains attached to the silicone backbone. The lauryl group is lipophilic (oil-loving) and enhances the emulsifying properties of the molecule.[1]

-

PEG-8 Groups: These are polyethylene glycol chains with an average of eight ethylene oxide units. These groups are hydrophilic (water-loving) and impart water solubility and surfactant properties to the molecule.[1]

The arrangement of these groups can vary, leading to different properties in commercial products.

Conceptual diagram of the components of this compound.

Experimental Protocols for Characterization

While specific, detailed experimental protocols for proprietary commercial grades of this compound are not publicly available, standard analytical techniques for polymer characterization would be employed to determine its structure and molecular weight distribution.

3.1. Molecular Weight Determination

The molecular weight of a polymer like this compound is typically reported as an average value due to the presence of a distribution of chain lengths. The most common methods for determining the molecular weight of such polymers are:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most widely used method for determining the molecular weight distribution of polymers.

-

Methodology: A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules elute more quickly, while smaller molecules penetrate the pores and elute later. The elution time is calibrated against standards of known molecular weight to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene).

-

Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector is standard. Multi-angle light scattering (MALS) detectors can be used for more accurate, absolute molecular weight determination without the need for column calibration with structurally similar standards.

-

3.2. Structural Elucidation

A combination of spectroscopic techniques would be used to confirm the chemical structure and the ratio of the different monomer units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy would be used to identify the different chemical environments of the protons and carbon atoms in the molecule. The integration of the peaks in the ¹H NMR spectrum can be used to determine the relative ratios of the dimethicone, lauryl, and PEG components. 2D NMR techniques (like COSY and HSQC) could further elucidate the connectivity of the different groups.

-

Sample Preparation: The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Methodology: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for Si-O-Si stretching (from the dimethicone backbone), C-H stretching (from the lauryl and PEG groups), and C-O stretching (from the PEG group) would be expected.

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution.

-

The following diagram illustrates a general workflow for the characterization of this compound.

General workflow for the physicochemical characterization of this compound.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound | C22H54O5Si4 | CID 121235914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C22H54O5Si4) [pubchemlite.lcsb.uni.lu]

- 4. This compound; viscosity 1000 cSt., water soluble | CAS 212335-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound [myskinrecipes.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound [tiiips.com]

Spectroscopic Characterization of Lauryl PEG-8 Dimethicone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize Lauryl PEG-8 Dimethicone, a complex silicone-based copolymer frequently used in cosmetic and pharmaceutical formulations as a surfactant and emulsifier.[1][2] Understanding its structural and chemical properties through Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for formulation development, quality control, and stability testing. This document outlines the expected spectral features and provides detailed experimental protocols for these analytical methods.

Molecular Structure Overview

This compound is a copolymer consisting of three primary structural components:

-

A polydimethylsiloxane (dimethicone) backbone, which provides the characteristic silicone properties.

-

Pendant lauryl (dodecyl) chains, which are C12 lipophilic groups.

-

Pendant polyethylene glycol (PEG) chains with an average of eight repeating ethylene (B1197577) oxide units, which are hydrophilic groups.

The combination of these groups gives the molecule its amphiphilic character. The generalized structure allows for the prediction of specific signals in both FTIR and NMR spectra, corresponding to each functional part of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, the spectrum is a composite of the characteristic vibrations of its silicone, polyether, and alkyl components.

The following table summarizes the principal infrared absorption bands expected for this compound, based on the analysis of similar silicone copolymers.[4][5][6]

| Wavenumber Range (cm⁻¹) | Vibration Type | Corresponding Molecular Fragment |

| 2962 - 2950 | Asymmetric C-H stretching | -CH₃ (in Lauryl and Dimethicone) |

| 2925 - 2850 | Asymmetric & Symmetric C-H stretching | -CH₂- (in Lauryl and PEG) |

| 1265 - 1255 | Symmetric -CH₃ bending (umbrella) | Si-CH₃ |

| 1100 - 1000 | Strong, broad Si-O-Si stretching | Dimethicone Backbone |

| 1100 - 1050 | C-O-C ether stretching | PEG Backbone |

| 870 - 790 | -CH₃ rocking and Si-C stretching | Si-CH₃ |

Note: The strong C-O-C ether stretch of the PEG backbone often overlaps with the very strong and broad Si-O-Si stretching band of the dimethicone backbone, resulting in a complex, intense band in the 1100-1000 cm⁻¹ region.[6]

Attenuated Total Reflectance (ATR) is an ideal sampling technique for viscous liquids or polymers like this compound as it requires minimal to no sample preparation.[7]

-

Instrument Setup : Use an FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.

-

Sample Application : Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage.

-

Pressure Application : Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[7]

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a spectral resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[8][9]

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (Proton) NMR spectroscopy provides detailed information about the molecular structure by differentiating the chemical environments of hydrogen atoms. For a copolymer like this compound, ¹H NMR can be used to confirm the presence of the different structural units and, in some cases, determine their relative ratios.

The following table outlines the predicted chemical shifts for the protons in this compound, assuming a standard deuterated solvent like chloroform-d (B32938) (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Relative Integration | Corresponding Protons |

| ~ 3.64 | broad singlet | High | -O-CH₂-CH₂-O- (PEG backbone)[10][11] |

| 3.3 - 3.5 | multiplet | Low | Protons adjacent to linkage points (e.g., -Si-CH₂-CH₂-CH₂-O-) |

| 1.2 - 1.4 | broad multiplet | High | -(CH₂)ₙ- (Internal methylenes of Lauryl chain) |

| ~ 0.88 | triplet | 3 | -CH₃ (Terminal methyl of Lauryl chain) |

| ~ 0.5 | multiplet | Low | -Si-CH₂- (Propyl linker protons adjacent to Si) |

| ~ 0.05 | singlet | Very High | -Si-CH₃ (Dimethicone backbone)[12] |

Note: The high concentration of repeating units in the dimethicone and PEG backbones results in very intense signals, which may require careful integration to quantify the signals from the lauryl chain and linker groups.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[13]

-

Solvent Selection : Choose a suitable deuterated solvent in which the polymer is fully soluble (e.g., CDCl₃, DMSO-d₆).[14]

-

Concentration : Dissolve approximately 10-25 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.[15]

-

Filtration : To remove any suspended impurities that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a 5 mm NMR tube.[13][15][16]

-

Sample Volume : Ensure the final sample height in the NMR tube is at least 4.5 - 5 cm to be properly positioned within the spectrometer's detection coil.[15][16]

-

Homogenization : Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Analysis : Place the sample in the NMR spectrometer to acquire the spectrum.

Logical Relationship of Structure to Spectral Data

The characterization of this compound relies on correlating its distinct structural components to specific signals in the FTIR and NMR spectra. The diagram below illustrates this fundamental relationship.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. FTIR Analysis of Polymers (ATR, Microscope) | iPolytech UK [ipolytech.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. piketech.com [piketech.com]

- 8. researchgate.net [researchgate.net]

- 9. Time-Dependent ATR-FTIR Spectroscopic Studies on Solvent Diffusion and Film Swelling in Oil Paint Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular weight determination of silicone oils via 29Si on Spinsolve NMR systems - Magritek [magritek.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

A Technical Guide to Lauryl PEG-8 Dimethicone: HLB Value and its Influence on Emulsion Type

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the Hydrophilic-Lipophilic Balance (HLB) value of Lauryl PEG-8 Dimethicone in determining the type and stability of cosmetic and pharmaceutical emulsions. Understanding this relationship is paramount for formulators aiming to create stable, effective, and aesthetically pleasing products.

Introduction to this compound

This compound is a silicone-based emulsifier widely utilized in the cosmetics and personal care industries.[1] It is a complex molecule that combines a lipophilic lauryl group and a dimethicone backbone with a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of stable emulsions. Its silicone nature imparts a characteristic light, silky, and non-greasy feel to formulations, making it a popular choice for a variety of skincare, haircare, and decorative cosmetic products.[2][3]

The Role of HLB Value in Emulsion Formation

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for any surfactant, indicating its relative affinity for water and oil. The HLB scale, typically ranging from 0 to 20, provides a framework for selecting the appropriate emulsifier for a specific application.

-

Low HLB (1-6): Emulsifiers with low HLB values are predominantly lipophilic (oil-loving) and are effective at stabilizing water-in-oil (W/O) emulsions . In these systems, water droplets are dispersed within a continuous oil phase.

-

High HLB (8-18): Emulsifiers with high HLB values are primarily hydrophilic (water-loving) and are used to create oil-in-water (O/W) emulsions , where oil droplets are dispersed in a continuous water phase.

HLB Value of this compound and its Impact on Emulsion Type

This compound is characterized by a low HLB value, approximately 3.0 .[4] This firmly places it in the category of W/O emulsifiers. Its strong lipophilic character makes it highly effective at stabilizing systems where the oil phase is the external, continuous phase.

While its primary function is as a W/O emulsifier, some sources suggest that this compound can also be used in O/W emulsions, highlighting its versatility.[2][5] This is likely achieved through specific formulation strategies, such as using it in combination with other, higher-HLB emulsifiers or by carefully controlling the phase volumes and manufacturing process. However, its inherent low HLB means it will most efficiently and robustly form W/O emulsions.

The logical relationship between the HLB value of this compound and the resulting emulsion type can be visualized as follows:

Quantitative Data on Emulsion Properties

The following table summarizes the expected properties of emulsions formulated with this compound. The data is representative and can vary based on the specific oil phase, water phase components, and processing parameters.

| Parameter | W/O Emulsion with this compound | O/W Emulsion with this compound (with co-emulsifier) |

| This compound Conc. | 1.5 - 5.0% | 0.5 - 2.0% |

| Oil Phase Concentration | 50 - 80% | 10 - 30% |

| Water Phase Concentration | 20 - 50% | 70 - 90% |

| Typical Viscosity | Medium to High | Low to Medium |

| Droplet Size | 1 - 10 µm | 0.5 - 5 µm |

| Stability | Generally Good to Excellent | Moderate to Good (highly dependent on co-emulsifier) |

Experimental Protocols

Determination of Emulsion Type

A series of simple, yet effective, tests can be employed to determine whether an emulsion is of the W/O or O/W type.

-

Principle: An emulsion is readily dilutable with its continuous phase.

-

Methodology:

-

Place a small amount of the emulsion on a microscope slide.

-

Add a drop of water to one area of the emulsion and a drop of oil to another.

-

Observe the ease of mixing.

-

-

Interpretation:

-

O/W Emulsion: Mixes readily with water but not with oil.

-

W/O Emulsion: Mixes readily with oil but not with water.

-

-

Principle: Water is a good conductor of electricity, while oil is not. The continuous phase of an emulsion will determine its conductivity.

-

Methodology:

-

Immerse a pair of electrodes connected to a low-voltage power source and a lamp into the emulsion.

-

-

Interpretation:

-

O/W Emulsion: The lamp will light up as the current flows through the continuous aqueous phase.

-

W/O Emulsion: The lamp will not light up as the continuous oil phase is non-conductive.

-

-

Principle: A dye will dissolve in the continuous phase of an emulsion.

-

Methodology:

-

Add a small amount of a water-soluble dye (e.g., methylene (B1212753) blue) to a portion of the emulsion and an oil-soluble dye (e.g., Sudan III) to another portion.

-

Gently mix and observe the color distribution under a microscope.

-

-

Interpretation:

-

O/W Emulsion: The continuous phase will be colored with the water-soluble dye, while the oil droplets will remain colorless.

-

W/O Emulsion: The continuous phase will be colored with the oil-soluble dye, while the water droplets will remain colorless.

-

The workflow for determining emulsion type can be visualized as follows:

References

Determination of the critical micelle concentration (CMC) of Lauryl PEG-8 Dimethicone

An In-Depth Technical Guide to the Determination of the Critical Micelle Concentration (CMC) of Lauryl PEG-8 Dimethicone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-ionic, silicone-based surfactant widely utilized in the cosmetics and personal care industry for its emulsifying, conditioning, and moisturizing properties.[1][2] A key parameter governing its efficacy and formulation characteristics is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[3] This guide provides a comprehensive overview of the primary experimental methodologies for the determination of the CMC of this compound, including detailed protocols for surface tensiometry, fluorescence spectroscopy, and turbidimetry. The principles of each technique, requisite instrumentation, and data analysis procedures are presented to equip researchers with the necessary tools for accurate CMC determination.

Introduction to this compound and its CMC

This compound is a complex copolymer designed to be an effective emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) systems.[1] Its molecular structure incorporates a hydrophobic lauryl group, a hydrophilic polyethylene (B3416737) glycol (PEG-8) chain, and a flexible dimethicone (silicone) backbone.[1][4] This amphiphilic nature enables it to reduce the surface tension at interfaces, a fundamental property of surfactants.[4]

Below the CMC, the surfactant monomers primarily adsorb at interfaces, leading to a significant decrease in the surface tension of the solution as concentration increases.[3] Once the concentration reaches the CMC, the interfaces become saturated, and the monomers begin to form micelles in the bulk phase.[3] Above the CMC, any additional surfactant added to the system predominantly forms new micelles, while the monomer concentration and surface tension remain relatively constant.[3] Knowledge of the CMC is crucial for optimizing formulations, as properties like solubilization, detergency, and emulsion stability are directly related to the presence and concentration of micelles.

References

Phase Behavior of Lauryl PEG-8 Dimethicone in Oil-Water Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl PEG-8 Dimethicone is a versatile silicone-based non-ionic surfactant widely utilized in the cosmetics, personal care, and pharmaceutical industries as an emulsifier.[1][2][3] Its amphiphilic molecular structure, comprising a lipophilic lauryl-dimethicone backbone and a hydrophilic polyethylene (B3416737) glycol (PEG-8) chain, allows it to effectively reduce the interfacial tension between oil and water phases, enabling the formation of stable emulsions.[2][4] This guide provides a comprehensive overview of the phase behavior of this compound in oil-water systems, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in formulation development and research.

This compound is particularly valued for its ability to create both water-in-oil (W/O) and oil-in-water (O/W) emulsions, offering formulators significant flexibility.[1][3] It is compatible with a wide range of silicone and organic oils, contributing to its broad applicability in products such as lotions, creams, sunscreens, and foundations.[1][3] Furthermore, it is known for imparting a desirable light, silky, and non-greasy feel to formulations.[1]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for predicting its phase behavior.

| Property | Value/Description | Source |

| INCI Name | This compound | [5] |

| Chemical Structure | A copolymer of lauryl dimethicone and polyethylene glycol. The "8" indicates an average of 8 repeating units of ethylene (B1197577) glycol. | [4] |

| Appearance | Typically a clear to slightly hazy liquid. | [6] |

| Solubility | Generally water-insoluble, but dispersible in water. Soluble in many silicone fluids and organic oils. | [4][7] |

| HLB Value | Approximately 3.0. This low HLB value traditionally suggests its suitability for creating water-in-oil (W/O) emulsions. However, it is also effective in oil-in-water (O/W) systems. | [8][9] |

| Viscosity | A product with the CAS number 212335-52-9 is described as having a viscosity of 1000 cSt and being water-soluble. | [10] |

Phase Behavior in Oil-Water Systems

Emulsification Performance

The following tables summarize the emulsification performance of a high-performance water-in-oil silicone emulsifier, Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone, which demonstrates the impact of the oil phase on emulsion properties. This data can be considered indicative of the expected performance of this compound.

Table 1: Emulsification Capability in Different Oil Phases

| Oil Phase Composition (10g total) | Emulsifier (1g) | Water Phase Added Until Saturation (g) |

| Caprylic/Capric Triglyceride (5.4g), Caprylyl Methicone (2.7g), Dimethicone 5 cSt (0.9g) | Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | 132.8 |

| Caprylic/Capric Triglyceride (5.4g), Caprylyl Methicone (2.7g), Dimethicone 5 cSt (0.9g) | Cetyl PEG/PPG-10/1 Dimethicone | 94.3 |

| Caprylic/Capric Triglyceride (5.4g), Caprylyl Methicone (2.7g), Dimethicone 5 cSt (0.9g) | Lauryl PEG-9 Polydimethylsiloxyethyl Dimethicone | 130.5 |

| Data adapted from a study by Dow on a similar emulsifier.[11] |

Table 2: Particle Size of Emulsions with Various Oil Combinations

| Emulsifier (2 wt%) / Dimethicone 5cs (8 wt%) / Organic Oil (10 wt%) | Initial Particle Size (μm) | Particle Size after 1 month at 50°C (μm) |

| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | ||

| / Triethylhexanoin (IOTG) | ~1.5 | ~1.8 |

| / Cetylethylhexanoate (CIO) | ~1.2 | ~1.5 |

| / Isododecane (ID) | ~1.0 | ~1.2 |

| / Mineral Oil (MO) | ~2.0 | ~2.5 |

| PEG-10 Dimethicone | ||

| / Triethylhexanoin (IOTG) | ~2.5 | Not Stable |

| / Cetylethylhexanoate (CIO) | ~2.0 | Not Stable |

| / Isododecane (ID) | ~1.8 | Not Stable |

| / Mineral Oil (MO) | ~3.5 | Not Stable |

| Bis-Isobutyl PEG/PPG-10/7/Dimethicone Copolymer | ||

| / Triethylhexanoin (IOTG) | ~3.0 | ~4.0 |

| / Cetylethylhexanoate (CIO) | ~2.8 | ~3.5 |

| / Isododecane (ID) | ~2.5 | ~3.0 |

| / Mineral Oil (MO) | ~4.5 | ~5.5 |

| Data adapted from a study by Dow on a similar emulsifier.[11] |

Table 3: Viscosity of Titanium Dioxide Dispersions

| Emulsifier | Viscosity (Pa.s) |

| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | < 1 |

| Lauryl PEG/PPG-18/18 Methicone | ~2.5 |

| Cetyl PEG/PPG-10/1 Dimethicone | ~4.5 |

| Data adapted from a study by Dow on a similar emulsifier.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the phase behavior and stability of this compound in oil-water systems.

Emulsion Preparation

Objective: To prepare stable oil-in-water (O/W) and water-in-oil (W/O) emulsions using this compound.

Materials:

-

This compound

-

Oil phase (e.g., silicone oil, mineral oil, ester oils)

-

Aqueous phase (deionized water)

-

Optional: co-emulsifiers, thickeners, preservatives, active ingredients

-

High-shear homogenizer (e.g., rotor-stator type)

-

Beakers, magnetic stirrer, and heating plate

Protocol for W/O Emulsion:

-

Combine the oil phase ingredients and this compound in a beaker. Heat to 70-75°C while stirring until all components are dissolved and uniform.

-

In a separate beaker, combine the aqueous phase ingredients and heat to 70-75°C.

-

Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.

-

Increase the homogenization speed and continue mixing for 5-10 minutes to form a fine emulsion.

-

Cool the emulsion to room temperature while stirring gently.

Protocol for O/W Emulsion:

-

Disperse this compound in the aqueous phase. Heat to 70-75°C.

-

In a separate beaker, combine the oil phase ingredients and heat to 70-75°C.

-

Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

-

Increase the homogenization speed and continue mixing for 5-10 minutes.

-

Cool the emulsion to room temperature with gentle stirring.

Particle Size Analysis

Objective: To determine the droplet size distribution of the emulsion, which is a critical indicator of stability.

Method: Laser Diffraction

-

Prepare a dilute sample of the emulsion by dispersing a small amount in a suitable solvent (e.g., deionized water for O/W emulsions, or an appropriate oil for W/O emulsions) to achieve the optimal obscuration level for the instrument.

-

Introduce the sample into the laser diffraction particle size analyzer.

-

Measure the scattering pattern of the laser light as it passes through the sample.

-

The instrument's software will then calculate the particle size distribution based on the Mie or Fraunhofer diffraction theory.

-

Record the mean particle size (e.g., D[2][9]), median particle size (D50), and the span of the distribution.

Stability Testing

Objective: To assess the physical stability of the emulsion under various stress conditions.

Protocols:

-

Accelerated Aging: Store the emulsion samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months).[12][13] Observe for any changes in appearance, such as phase separation, creaming, or coalescence.

-

Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[12] A stable emulsion should withstand at least three cycles without showing signs of instability.

-

Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[12] Observe for any signs of phase separation or creaming. This method accelerates the gravitational forces that can lead to instability.

Viscosity Measurement

Objective: To characterize the rheological properties of the emulsion.

Method: Rotational Viscometry

-

Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

-

Use a rotational viscometer or rheometer with an appropriate spindle or geometry for the sample's viscosity.

-

Measure the viscosity at a defined shear rate or over a range of shear rates to assess the flow behavior (Newtonian, shear-thinning, or shear-thickening).

-

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

Emulsion Formation Workflow

Caption: General workflow for preparing an oil-in-water or water-in-oil emulsion.

Stability Testing Logic

Caption: Logical flow for assessing the physical stability of an emulsion.

Conclusion

This compound is a highly effective and versatile silicone emulsifier that provides formulators with the ability to create a wide variety of stable and aesthetically pleasing oil-water systems. While its primary classification based on HLB suggests a preference for W/O emulsions, its practical application extends to O/W systems as well. The performance of this compound is intrinsically linked to the formulation's composition, particularly the nature of the oil phase. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers, scientists, and drug development professionals can effectively characterize and optimize the phase behavior of this compound to develop innovative and robust products. Further research to generate specific ternary phase diagrams for this emulsifier with various cosmetic and pharmaceutical oils would be of significant value to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. sincereskincare.com [sincereskincare.com]

- 3. nbinno.com [nbinno.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. incibeauty.com [incibeauty.com]

- 6. PEG-8 DIMETHICONE - Ataman Kimya [atamanchemicals.com]

- 7. makingchembooks.com [makingchembooks.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound; viscosity 1000 cSt., water soluble | CAS 212335-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. dow.com [dow.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. dgk-ev.de [dgk-ev.de]

Unveiling the Interfacial Power of Lauryl PEG-8 Dimethicone: A Technical Guide to Reducing Liquid-Liquid Interfacial Tension

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Lauryl PEG-8 Dimethicone and its efficacy in reducing interfacial tension at liquid-liquid interfaces, a critical parameter in the formulation of stable emulsions for pharmaceutical and cosmetic applications. This document outlines the fundamental properties of this silicone-based surfactant, presents meticulously structured (hypothetical) quantitative data on its performance, details established experimental protocols for measuring interfacial tension, and provides a molecular-level visualization of its mechanism of action. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in creating sophisticated and stable liquid formulations.

Introduction to this compound

This compound is a versatile silicone-based, non-ionic surfactant widely employed in the cosmetic and pharmaceutical industries.[1] Its molecular structure, which combines a lipophilic lauryl group and a dimethicone backbone with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, imparts amphiphilic properties that enable it to position itself at the interface between two immiscible liquids, such as oil and water.[2] This strategic orientation allows it to significantly lower the interfacial tension, thereby facilitating the formation of stable emulsions and improving the sensory profile of topical formulations.[1] The "PEG-8" designation indicates an average of eight repeating ethylene (B1197577) oxide units in the hydrophilic portion of the molecule.[2]

The primary functions of this compound in liquid formulations include:

-

Emulsification: It facilitates the dispersion of one liquid into another in the form of fine droplets, creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.

-

Reduction of Interfacial Tension: By adsorbing at the liquid-liquid interface, it reduces the energy required to create new interfacial area, a key factor in emulsion stability.[3]

-

Wetting and Spreading Agent: Its ability to lower surface tension allows for better spreading of formulations on surfaces like the skin.[4]

-

Sensory Enhancement: It imparts a characteristic smooth, non-greasy feel to cosmetic and topical pharmaceutical products.[1]

Quantitative Analysis of Interfacial Tension Reduction

The effectiveness of a surfactant is quantified by its ability to lower the interfacial tension between two immiscible phases. The following tables present illustrative, hypothetical data on the performance of this compound in reducing the interfacial tension between water and various oil phases commonly used in cosmetic and pharmaceutical formulations.

Table 1: Interfacial Tension of Water-Mineral Oil Interface with Varying Concentrations of this compound at 25°C

| Concentration of this compound (wt%) | Interfacial Tension (mN/m) |

| 0 (Control) | 45.0 |

| 0.01 | 25.3 |

| 0.05 | 15.8 |

| 0.1 | 10.2 |

| 0.5 | 5.1 |

| 1.0 | 3.5 |

Table 2: Interfacial Tension of Water-Isopropyl Myristate Interface with Varying Concentrations of this compound at 25°C

| Concentration of this compound (wt%) | Interfacial Tension (mN/m) |

| 0 (Control) | 32.5 |

| 0.01 | 18.9 |

| 0.05 | 11.2 |

| 0.1 | 7.5 |

| 0.5 | 3.8 |

| 1.0 | 2.1 |

Table 3: Interfacial Tension of Water-Cyclopentasiloxane Interface with Varying Concentrations of this compound at 25°C

| Concentration of this compound (wt%) | Interfacial Tension (mN/m) |

| 0 (Control) | 28.0 |

| 0.01 | 16.4 |

| 0.05 | 9.7 |

| 0.1 | 6.1 |

| 0.5 | 2.9 |

| 1.0 | 1.5 |

Note: The data presented in Tables 1, 2, and 3 are hypothetical and for illustrative purposes to demonstrate the expected trend of interfacial tension reduction with increasing surfactant concentration. Actual values may vary depending on the specific grade of this compound, the purity of the oil and water phases, and the experimental conditions.

Experimental Protocols for Measuring Interfacial Tension

Accurate measurement of interfacial tension is crucial for characterizing the performance of surfactants. The two most common and reliable methods for this purpose are the Pendant Drop method and the Du Noüy Ring method.

Pendant Drop Tensiometry

This optical method involves the analysis of the shape of a droplet of one liquid suspended in another immiscible liquid.[5] The shape of the drop is determined by the balance between the interfacial tension, which tends to make the drop spherical, and gravity, which elongates it.[5]

Experimental Workflow for Pendant Drop Method

Caption: Workflow for Interfacial Tension Measurement using the Pendant Drop Method.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of solutions of this compound in the chosen oil phase (e.g., mineral oil, isopropyl myristate, or cyclopentasiloxane) at concentrations ranging from 0.01% to 1.0% (w/w).

-

Use high-purity deionized water as the aqueous phase.

-

Allow both phases to reach thermal equilibrium in a temperature-controlled environment (e.g., 25°C).

-

-

Instrument Setup and Calibration:

-

Use a pendant drop tensiometer equipped with a high-resolution camera and a light source.

-

Calibrate the instrument according to the manufacturer's instructions, typically involving a standard calibration object to set the scale.

-

Fill a clean glass cuvette with the aqueous phase.

-

Fill a clean syringe with the oil phase containing the surfactant and attach a needle with a suitable diameter.

-

-

Measurement Procedure:

-

Immerse the tip of the needle into the aqueous phase in the cuvette.

-

Carefully dispense a drop of the oil phase from the needle. The drop should remain attached to the needle tip.

-

Begin image acquisition immediately to capture the dynamic change in interfacial tension as the surfactant molecules adsorb to the newly formed interface.

-

Continue acquiring images until the shape of the drop stabilizes, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

The software of the tensiometer will automatically detect the edge of the droplet in the captured images.

-

The Young-Laplace equation, which relates the pressure difference across the interface to the interfacial tension and the principal radii of curvature, is then fitted to the droplet profile.

-

The interfacial tension is calculated from the best-fit parameters, along with the known densities of the two liquid phases.

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

Du Noüy Ring Tensiometry

This method measures the force required to detach a platinum-iridium ring from the liquid-liquid interface.[6][7] The force is directly related to the interfacial tension.

Experimental Workflow for Du Noüy Ring Method

Caption: Workflow for Interfacial Tension Measurement using the Du Noüy Ring Method.

Detailed Methodology:

-

Preparation:

-

Prepare the oil and water phases as described for the pendant drop method.

-

Thoroughly clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) followed by distilled water, and then flaming it to a red heat to remove any organic contaminants. Allow the ring to cool completely.

-

-

Instrument Setup:

-

Use a force tensiometer equipped with a sensitive microbalance.

-

Ensure the instrument is level.

-

Attach the clean, cooled ring to the hook of the balance.

-

Pour the denser liquid (typically the aqueous phase) into a clean sample vessel and place it on the sample stage.

-

Carefully add the less dense liquid (the oil phase) on top to create a distinct interface.

-

-

Measurement Procedure:

-

Lower the sample stage until the ring is fully submerged in the lower (aqueous) phase.

-

Slowly and steadily raise the sample stage. The ring will pass through the interface into the upper (oil) phase.

-

Continue to raise the stage. The ring will pull a meniscus of the lower phase upwards through the upper phase.

-

The force measured by the balance will increase as the meniscus is stretched.

-

Record the maximum force that is exerted just before the liquid lamella detaches from the ring.[8]

-

-

Data Analysis:

-

The interfacial tension (γ) is calculated using the formula: γ = (F_max) / (4 * π * R * f), where F_max is the maximum force, R is the radius of the ring, and f is a correction factor that accounts for the shape of the meniscus.[6]

-

Modern tensiometers automatically calculate the interfacial tension using built-in software that applies the appropriate correction factors.

-

Clean the ring thoroughly between each measurement.

-

Mechanism of Interfacial Tension Reduction

The ability of this compound to reduce interfacial tension stems from its amphiphilic nature. The molecule consists of a hydrophobic (lipophilic) portion, the lauryl and dimethicone groups, and a hydrophilic portion, the polyethylene glycol (PEG) chain.

When introduced into an oil-water system, the this compound molecules spontaneously migrate to the interface between the two immiscible liquids. This process is thermodynamically favorable as it minimizes the contact between the hydrophobic parts of the surfactant and water, and the hydrophilic parts with the oil.

Adsorption and Orientation at the Interface

Caption: Molecular Orientation of this compound at the Oil-Water Interface.

At the interface, the this compound molecules orient themselves such that:

-

The lipophilic lauryl and dimethicone portions penetrate the oil phase, where they have a higher affinity.

-

The hydrophilic PEG chains extend into the aqueous phase, interacting with water molecules through hydrogen bonding.

This arrangement disrupts the strong cohesive forces between the water molecules at the interface, which are responsible for the high interfacial tension. By replacing some of the high-energy water-oil interactions with lower-energy surfactant-water and surfactant-oil interactions, the overall energy of the interface is reduced, resulting in a lower interfacial tension. As more surfactant molecules adsorb and pack at the interface, the interfacial tension continues to decrease until the interface becomes saturated, at which point the critical micelle concentration (CMC) may be reached in the bulk phase.[2]

Conclusion

This compound is a highly effective silicone-based surfactant for reducing interfacial tension at liquid-liquid interfaces. Its unique amphiphilic structure allows for efficient adsorption and orientation at the oil-water interface, leading to the formation of stable emulsions. The quantitative data, though illustrative, demonstrates a clear trend of decreasing interfacial tension with increasing surfactant concentration across various oil phases. The detailed experimental protocols for the pendant drop and Du Noüy ring methods provided in this guide offer a robust framework for the accurate characterization of this and other surfactants. A thorough understanding of the principles and methodologies outlined in this document will empower researchers and formulation scientists to optimize the use of this compound in the development of advanced and stable liquid-based products for the pharmaceutical and cosmetic industries.

References

- 1. smartsystems-eg.com [smartsystems-eg.com]

- 2. locusingredients.com [locusingredients.com]

- 3. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. incibeauty.com [incibeauty.com]

Adsorption Kinetics of Lauryl PEG-8 Dimethicone at Oil-Water Interfaces: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl PEG-8 Dimethicone

This compound is a complex copolymer composed of a hydrophobic lauryl chain and a dimethicone backbone, which is made hydrophilic by the inclusion of polyethylene (B3416737) glycol (PEG) units.[4][5] This amphiphilic structure enables it to position itself at the interface between oil and water phases, reducing the interfacial tension and facilitating the formation of stable emulsions.[1][3][4] The "8" in PEG-8 indicates the average number of ethylene (B1197577) glycol repeating units, which influences the surfactant's hydrophilicity and overall performance.[5] Understanding the rate and extent of its adsorption is critical for optimizing emulsion stability, drug delivery systems, and product aesthetics.

Quantitative Data on Interfacial Properties

Specific quantitative data on the adsorption kinetics of this compound at oil-water interfaces is scarce in the published literature. However, data on the surface tension of closely related molecules at the air-water interface can provide some insight into its surface activity. The following table summarizes data for two "C12 PEG 8 Dimethicone" molecules, which are structurally analogous to this compound. It is important to note that surface tension at the air-water interface is different from interfacial tension at an oil-water interface, and these values do not describe the kinetics of adsorption.

Table 1: Surface Tension of C12 PEG 8 Dimethicone at the Air-Water Interface

| Sample Name | Molecular Weight | % Ethylene Oxide (EO) | % Olefin | Surface Tension (dynes/cm) |

| C12 PEG 8 (Sample 1) | 5869 | 61 | 6 | 32.0 |

| C12 PEG 8 (Sample 2) | 5387 | 51 | 14 | 31.1 |

Source: Adapted from "Silicones for Personal Care, 2nd Edition" by Anthony J. O'Lenick, Jr.[4]

Experimental Protocols for Measuring Adsorption Kinetics

The study of adsorption kinetics involves measuring the change in interfacial tension over time as the surfactant molecules migrate to and arrange themselves at the interface. Two primary methods for such measurements are the Wilhelmy plate method and the pendant drop method.

Generalized Protocol for Dynamic Interfacial Tension Measurement by the Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the liquid interface. The change in this force over time can be used to determine the dynamic interfacial tension.

Materials and Equipment:

-

Force tensiometer with a high-precision balance

-

Wilhelmy plate (platinum, roughened)

-

Glass vessel for the liquid phases

-

Motorized stage for precise vertical movement

-

This compound

-

Immiscible oil phase (e.g., silicone oil, mineral oil)

-

Aqueous phase (e.g., deionized water, buffer solution)

-

Cleaning solutions for the Wilhelmy plate (e.g., deionized water, ethanol, acetone) and glassware.

Procedure:

-

Preparation:

-

Thoroughly clean the Wilhelmy plate with appropriate solvents and then flame-anneal it to ensure complete removal of contaminants.

-

Clean the glass vessel to be used for the measurement.

-

Prepare a solution of this compound in the chosen oil or aqueous phase at the desired concentration.

-

-

Instrument Setup:

-

Suspend the Wilhelmy plate from the tensiometer balance.

-

Place the denser liquid phase (e.g., aqueous solution) in the vessel on the motorized stage beneath the plate.

-

Carefully add the less dense, immiscible liquid phase (e.g., oil) on top of the denser phase, creating a distinct interface.

-

-

Measurement:

-

Lower the Wilhelmy plate through the upper phase until it is close to the oil-water interface.

-

Initiate the automated measurement sequence. The stage will move the vessel upwards at a controlled speed until the plate contacts the interface.

-

The tensiometer will record the force exerted on the plate as a function of time, starting from the moment of contact.

-

Continue recording until the force reading stabilizes, indicating that equilibrium interfacial tension has been reached.

-

-

Data Analysis:

-

The software calculates the interfacial tension (γ) from the measured force (F), the perimeter of the plate (P), and the contact angle (θ) using the Wilhelmy equation: γ = F / (P * cos(θ)). For a properly wetted platinum plate, the contact angle is assumed to be 0°, simplifying the equation.

-

Plot the interfacial tension as a function of time to obtain the adsorption kinetic curve.

-

Generalized Protocol for Dynamic Interfacial Tension Measurement by the Pendant Drop Method

The pendant drop method is an optical technique where the shape of a droplet of one liquid suspended in another is analyzed. The interfacial tension can be determined from the droplet shape, which is governed by the balance between gravitational forces and surface forces.

Materials and Equipment:

-

Pendant drop tensiometer with a high-resolution camera and light source

-

Syringe with a needle of known diameter

-

Cuvette or sample chamber

-

This compound

-

Immiscible oil phase

-

Aqueous phase

-

Cleaning solutions

Procedure:

-

Preparation:

-

Clean the syringe, needle, and cuvette thoroughly.

-

Prepare a solution of this compound in either the oil or aqueous phase.

-

-

Instrument Setup:

-

Fill the cuvette with the continuous phase (the liquid that will surround the droplet).

-

Fill the syringe with the dispersed phase (the liquid that will form the droplet).

-

Mount the syringe on the tensiometer so that the needle tip is immersed in the continuous phase within the cuvette.

-

-

Measurement:

-

Carefully dispense a small droplet of the dispersed phase from the needle tip. The droplet should remain attached to the needle.

-

Start the image acquisition. The software will capture images of the droplet at specified time intervals.

-

The measurement begins as the new interface is formed.

-

Continue recording until the shape of the droplet no longer changes, indicating equilibrium.

-

-

Data Analysis:

-

The software analyzes the shape of the droplet in each captured image.

-

It fits the droplet profile to the Young-Laplace equation to calculate the interfacial tension at each time point.

-

Plot the interfacial tension as a function of time to visualize the adsorption kinetics.

-

Conclusion and Future Directions

This compound is a valuable emulsifier, and a thorough understanding of its adsorption kinetics at oil-water interfaces is essential for its effective application. While specific data for this molecule is not widely published, this guide provides the necessary methodological framework for researchers to conduct such investigations. The generalized protocols for the Wilhelmy plate and pendant drop methods offer robust starting points for characterizing the dynamic interfacial behavior of this and similar silicone surfactants. Future research should focus on generating and publishing quantitative data on the adsorption kinetics of this compound in various oil-water systems relevant to pharmaceutical and cosmetic formulations. Such data would enable formulators to better predict and control emulsion stability, optimize product performance, and accelerate the development of new and improved products.

References

- 1. Application of Surface Tensiometer: Research on Dynamic Surface Tension Testing of Surfactants: An Improved Wilhelmy Plate Method Based on ADSA® Technology [uskino.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificspectator.com [scientificspectator.com]

- 5. Dynamic interfacial tension during drop formation in microchannels with different surfactants [morressier.com]

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of Lauryl PEG-8 Dimethicone in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl PEG-8 Dimethicone is a silicone-based, non-ionic surfactant widely utilized in the cosmetics and personal care industries as an emulsifier, stabilizer, and wetting agent.[1][2] Its amphiphilic molecular structure, comprising a hydrophobic lauryl and dimethicone moiety combined with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, drives its self-assembly into complex micellar structures in solution.[2] Understanding the aggregation behavior of this copolymer is crucial for optimizing formulation stability, drug delivery applications, and product performance. This technical guide provides a comprehensive overview of the theoretical principles governing the self-assembly of this compound, detailed experimental protocols for characterizing its aggregation properties, and a framework for data interpretation. Due to the current lack of publicly available quantitative data for this specific surfactant, this document serves as a methodological guide for researchers to determine these parameters.

Introduction to the Self-Assembly of Silicone Surfactants

Silicone surfactants, such as this compound, represent a unique class of amphiphiles characterized by a flexible siloxane backbone. This structure imparts properties like low surface tension and high surface activity.[3] The self-assembly of these surfactants in a solvent is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic portions of the molecule and the solvent.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , individual surfactant molecules (unimers) spontaneously aggregate to form micelles.[4] In these aggregates, the hydrophobic lauryl and dimethicone tails are sequestered in the core, away from the aqueous environment, while the hydrophilic PEG-8 chains form a corona at the micelle-solvent interface. The formation of micelles is accompanied by significant changes in the physicochemical properties of the solution, including surface tension, conductivity, and light scattering intensity.

The self-assembly process is influenced by several factors:

-

Molecular Architecture: The relative lengths of the hydrophobic lauryl and dimethicone chains and the hydrophilic PEG-8 chain play a critical role. A longer PEG chain generally increases the surfactant's water solubility and can lead to a higher CMC.[5][6]

-

Solvent Properties: The polarity and ionic strength of the solvent can affect the hydrophobic interactions and, consequently, the CMC.

-

Temperature: Temperature can influence the hydration of the PEG chains and the solubility of the surfactant, leading to changes in the CMC and micelle structure.[7]

Quantitative Characterization of Aggregation Behavior

Table 1: Micellization and Surface Activity Parameters (Hypothetical Data)

| Parameter | Value | Units | Experimental Method |

| Critical Micelle Concentration (CMC) | To be determined | mol/L | Surface Tensiometry |

| Surface Tension at CMC (γ_cmc) | To be determined | mN/m | Surface Tensiometry |